(7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
Description
The compound (7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a structurally complex heterocyclic molecule featuring a tricyclic core fused with a 2-oxa-4,6,13-triazatricyclo system. Key structural elements include:
- A 2-chlorophenylsulfanyl moiety: This group enhances lipophilicity and may influence binding interactions in biological systems.
- 3-Methylphenyl substituent: Contributes to steric bulk and modulates electronic properties.
However, its exact biological profile remains underexplored in the literature.
Properties
IUPAC Name |
[7-[(2-chlorophenyl)methylsulfanyl]-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-6-5-8-17(10-15)24-29-25-21(11-20-19(13-31)12-28-16(2)23(20)32-25)26(30-24)33-14-18-7-3-4-9-22(18)27/h3-10,12,31H,11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVRDEGHQJCYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-{[(2-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol , identified by CAS number 892416-92-1, is a complex organic molecule featuring a unique tricyclic structure with multiple functional groups. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 476.0 g/mol. The presence of a triazine ring , chlorophenyl group , and methylsulfanyl moiety suggests potential interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C26H22ClN3O2S |
| Molecular Weight | 476.0 g/mol |
| CAS Number | 892416-92-1 |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the chlorophenyl and sulfanyl groups may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Anticancer Activity
Studies have shown that triazine derivatives can possess anticancer properties by targeting specific signaling pathways involved in cell proliferation and apoptosis. The compound's unique structure may allow it to interact with DNA or RNA, potentially leading to the inhibition of tumor growth.
The proposed mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity. For instance, the compound may act as an inhibitor of certain kinases or phosphatases involved in cell signaling pathways.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various triazine derivatives. The results indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies conducted on breast cancer cell lines demonstrated that triazine-based compounds could induce apoptosis through the activation of caspase pathways. The compound under discussion may share these properties due to its structural similarities.
Research Findings
- Synthesis and Characterization : The compound can be synthesized through multi-step reactions involving cyclization and substitution methods. Characterization techniques such as NMR and mass spectrometry confirm its structural integrity.
- Biological Assays : Preliminary biological assays indicate promising results in both antimicrobial and anticancer activities, warranting further investigation in vivo.
- Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications at various positions may enhance selectivity and potency against targeted biological pathways.
Comparison with Similar Compounds
7-Chloro-5-cyclopropyl-9-methyl-5H-4,5,6,10-tetraazadibenzo[a,d]cyclohepten-11(10H)-one ()
- Core structure: A dibenzo[a,d]cycloheptenone system with a tetraaza framework.
- Substituents : Cyclopropyl and methyl groups at positions 5 and 9, respectively.
- A ketone group at position 11 increases electrophilicity, contrasting with the methanol group in the target compound, which offers nucleophilic character .
Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazo... ()
- Core structure : A partially saturated triazole ring system.
- Substituents : Chlorophenyl and methylsulfanyl groups.
- The hydroxy group in this analogue is part of a chloromethyl-hydroxy moiety, differing from the methanol group in the target compound’s hexaen system .
Substituent-Driven Comparisons
Sulfanyl vs. Methylsulfanyl Groups
- Target compound : The (2-chlorophenyl)methylsulfanyl group provides a bulky, electron-withdrawing substituent that may stabilize the molecule via resonance effects.
Methanol vs. Ketone Functional Groups
- Target compound: The methanol group enhances aqueous solubility (logP reduction) and enables hydrogen-bond donor/acceptor interactions.
- compound : The ketone group increases hydrophobicity and may participate in covalent interactions (e.g., Schiff base formation) .
Physicochemical Properties
Q & A
Basic: What experimental techniques are recommended for determining the molecular structure of this compound?
Answer:
The molecular structure can be resolved using single-crystal X-ray diffraction (SCXRD) to obtain precise bond lengths, angles, and stereochemistry. For example, SCXRD analysis in similar tricyclic compounds revealed mean C–C bond lengths of 0.005 Å and R-factors of 0.041, ensuring high accuracy . Complementary techniques like NMR spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HRMS) should validate functional groups and molecular weight. Orthogonal methods (e.g., IR spectroscopy) can resolve ambiguities in sulfur or oxygen bonding motifs observed in heterocyclic systems .
Basic: What synthetic routes are recommended for this compound, and how can reaction efficiency be optimized?
Answer:
Multi-step synthesis involving thioether formation , cyclization , and methanol functionalization is typical for such tricyclic systems. To optimize efficiency:
- Use computational reaction path searches (e.g., quantum chemical calculations) to identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
- Apply design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading) systematically. Statistical models like response surface methodology (RSM) can pinpoint optimal conditions .
- Monitor reactions in real-time via HPLC-MS to detect side products and adjust conditions dynamically .
Advanced: How can contradictions in characterization data (e.g., conflicting NMR/X-ray results) be resolved?
Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
- Variable-temperature NMR to probe conformational flexibility or solvent interactions.
- SCXRD refinement with high data-to-parameter ratios (>7:1) to ensure model accuracy .
- DFT calculations to simulate NMR chemical shifts and compare with experimental data, resolving discrepancies in stereoelectronic effects .
Advanced: What strategies are effective for modifying the sulfanyl or methanol functional groups while preserving core reactivity?
Answer:
- Sulfanyl group modification : Replace the 2-chlorobenzylsulfanyl moiety via nucleophilic substitution (e.g., using thiols or Grignard reagents). Computational docking studies can predict steric/electronic impacts on binding affinity .
- Methanol derivatization : Protect the hydroxyl group with silyl ethers or esters during reactions, then deprotect under mild conditions (e.g., TBAF for silyl ethers). Monitor stability via TGA-DSC to avoid thermal degradation .
Basic: What safety protocols are critical when handling this compound, particularly its methanol group?
Answer:
- Follow EPA HPV guidelines for methanol derivatives: use fume hoods, PPE (gloves, goggles), and monitor air concentrations (<200 ppm) .
- Store in inert atmospheres (argon) to prevent oxidation of the sulfanyl group.
- Conduct acute toxicity assays (e.g., LD50 in rodent models) to establish exposure limits .
Advanced: How can computational modeling predict the compound’s reactivity in novel reaction environments?
Answer:
- Reaction force field simulations (e.g., ReaxFF) model bond cleavage/formation under thermal stress.
- Transition state theory (TST) combined with AI-driven parameter optimization (e.g., in COMSOL Multiphysics) predicts regioselectivity in heterocyclic reactions .
- Machine learning (ML) trains on experimental datasets to forecast solvent effects or catalyst performance .
Basic: What methods are recommended for solubility assessment and purification?
Answer:
- Solubility screening : Use a solvent library (e.g., DMSO, THF, ethyl acetate) with UV-Vis spectroscopy to quantify solubility.
- Purification : Employ preparative HPLC with C18 columns (e.g., Chromolith®) for high-resolution separation. For crystalline products, optimize recrystallization using solvent-antisolvent pairs identified via Hansen solubility parameters .
Advanced: How can the compound’s thermal stability and degradation pathways be analyzed?
Answer:
- Thermogravimetric analysis (TGA) measures mass loss under heating (e.g., 10°C/min in N₂), identifying decomposition thresholds.
- Py-GC/MS characterizes volatile degradation products. Compare with DFT-calculated bond dissociation energies to pinpoint weak linkages (e.g., sulfanyl or ether bonds) .
Basic: What analytical techniques ensure purity and identity in batch-to-batch comparisons?
Answer:
- LC-MS/MS quantifies impurities (detection limit <0.1%).
- Elemental analysis (EA) validates C, H, N, S content within 0.4% of theoretical values.
- X-ray powder diffraction (XRPD) confirms polymorph consistency across batches .
Advanced: How can interdisciplinary approaches (e.g., computational/experimental) accelerate research on this compound?
Answer:
- Feedback loops : Integrate experimental data (e.g., kinetic profiles) into ML models to refine reaction predictions .
- High-throughput screening (HTS) : Automate synthesis and characterization using robotic platforms, guided by quantum mechanical descriptors .
- Collaborative databases : Share crystallographic (CIF files) and spectral data (NMR, IR) via platforms like IUCr to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
